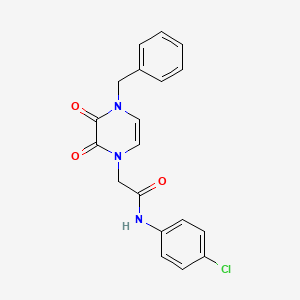
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
合成路线和反应条件
1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-氯苯基)乙酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
吡嗪环的形成: 这可以通过在酸性或碱性条件下,将适当的二酮与二胺缩合来实现。
苄基的引入: 此步骤可能涉及在碱的存在下,使用苄基卤化物对吡嗪环进行烷基化。
酰化: 最后一步是在三乙胺等碱的存在下,用4-氯苯乙酰氯酰化吡嗪衍生物。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度。这可能包括使用连续流反应器、催化剂的高通量筛选以及色谱和结晶等先进的纯化技术。
化学反应分析
反应类型
1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-氯苯基)乙酰胺可以进行各种化学反应,包括:
氧化: 此化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原。
取代: 亲核或亲电取代反应可以在苄基或氯苯基上发生。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在碱存在下,如胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能会生成羧酸,而还原可能会生成醇或胺。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,例如抗菌、抗癌或抗炎活性。
医药: 探索作为药物开发的先导化合物。
工业: 用于开发具有特定性能的新材料。
作用机制
1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-氯苯基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或核酸。该化合物可以通过以下方式发挥作用:
抑制酶活性: 结合到酶的活性位点,阻止底物进入。
受体调节: 在特定受体上充当激动剂或拮抗剂。
DNA相互作用: 嵌入DNA中,破坏复制或转录过程。
相似化合物的比较
类似化合物
- 1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-甲基苯基)乙酰胺
- 1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-氟苯基)乙酰胺
- 1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-硝基苯基)乙酰胺
独特性
1-(4-苄基-2,3-二氧代吡嗪-1-基)-N-(4-氯苯基)乙酰胺的独特之处在于它含有4-氯苯基,这可能会赋予其特定的电子和空间性质。这些性质可以影响该化合物的反应性、生物活性以及整体稳定性。
生物活性
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on recent research findings.
The compound can be synthesized through various organic reactions involving benzylamine derivatives and acylating agents. The molecular formula is C16H15ClN2O3, with a molecular weight of 320.75 g/mol. The structure features a dioxopyrazine moiety, which is crucial for its biological activity.
Research indicates that the compound may exert its effects through modulation of neurotransmitter systems. Specifically, it has been shown to influence the activity of excitatory amino acid transporters (EAATs), which are critical in regulating glutamate levels in the brain. By enhancing glutamate uptake, the compound may help prevent excitotoxicity, a condition linked to various neurological disorders .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of this compound. In vivo tests using animal models demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. These findings suggest that the compound could be a candidate for treating different forms of epilepsy .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain strains of fungi with minimal inhibitory concentration (MIC) values comparable to established antifungal agents . This suggests potential applications in treating fungal infections.
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, this compound was administered prior to inducing seizures via PTZ. The results indicated a statistically significant reduction in seizure severity and duration compared to control groups, establishing its potential as an anticonvulsant agent .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of the compound against common fungal pathogens. It was found that at concentrations as low as 6.25 μg/mL, the compound inhibited the growth of Trichophyton asteroides, indicating its potential role in antifungal therapy .
Data Table: Biological Activities Summary
属性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O3/c20-15-6-8-16(9-7-15)21-17(24)13-23-11-10-22(18(25)19(23)26)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |
InChI 键 |
RAAFGOLVGZIOJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















